molecular formula C6H5N3 B131497 Imidazo[1,2-b]pyridazine CAS No. 146233-39-8

Imidazo[1,2-b]pyridazine

Cat. No. B131497
M. Wt: 119.12 g/mol
InChI Key: VTVRXITWWZGKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazine is a significant structural component found in many approved and experimental drugs . It has a molecular formula of C6H5N3 . This compound has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents .


Synthesis Analysis

The synthesis of Imidazo[1,2-b]pyridazine has been a subject of intense research for numerous decades . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction explains their enhanced selectivity with respect to conventional type I kinase inhibitors .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents . It has also been investigated for its anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular properties .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine has a molecular weight of 119.13 . It is a white to yellow or gray to brown powder or liquid .

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibitors

Imidazo[1,2-b]pyridazine is a significant heterocyclic nucleus in medicinal chemistry, with various bioactive molecules derived from it. Its prominence surged with the successful kinase inhibitor ponatinib. This scaffold has been extensively explored for therapeutic applications in medicine, focusing on structure-activity relationships (SAR) to enhance pharmacokinetics and efficiency (Garrido et al., 2021).

Electrophilic Substitution Studies

The electrophilic substitution properties of Imidazo[1,2-b]pyridazine and its analogs, such as halogenation, nitration, and sulphonation, have been a subject of study. NMR data provided insights into the substitution patterns, especially at position 3 (Kobe et al., 1968).

Imaging Amyloid Plaques

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro. These compounds have varying binding affinities, depending on their substitution patterns, and show potential for development as positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Macrocyclic and Antiviral Activity

Imidazo[1,2-b]pyridazine analogs of fenbendazole and oxifenbendazole were evaluated for macrofilaricidal activity against Brugia pahangi or Acanthocheilonema viteae infections. Interestingly, these compounds did not show significant activity against human cytomegalovirus (HCMV) or filarial infections (Mourad et al., 1993).

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine compounds have been identified as potent acetylcholinesterase inhibitors. They have demonstrated significant anti-proliferative, anti-migratory, and anti-inflammatory effects in various biological studies, indicating a wide scope of biological activity beyond just AChE inhibition (Sharma et al., 2021).

Interaction with Benzodiazepine Receptors

Studies have synthesized a range of substituted imidazo[1,2-b]pyridazines and identified potent ligands at central benzodiazepine receptors. This research has contributed to understanding the receptor-ligand interactions of benzodiazepine receptors and has implications for the development of drugs targeting these receptors (Davies et al., 1992).

Analgesic Activity

Imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides have been synthesized and tested for antiinflammatory, analgesic, and ulcerogenic activities. These compounds have shown significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs (Luraschi et al., 1995).

Safety And Hazards

Imidazo[1,2-b]pyridazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-b]pyridazine has been described as a potential IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . It has also been suggested that this compound could serve as a lead to develop new targeted antileukemic therapeutics .

properties

IUPAC Name

imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRXITWWZGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227408
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine

CAS RN

766-55-2, 146233-39-8
Record name Imidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZO[1,2-B]PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Imidazol[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine
Reactant of Route 2
Imidazo[1,2-b]pyridazine
Reactant of Route 3
Imidazo[1,2-b]pyridazine
Reactant of Route 4
Imidazo[1,2-b]pyridazine
Reactant of Route 5
Imidazo[1,2-b]pyridazine
Reactant of Route 6
Imidazo[1,2-b]pyridazine

Citations

For This Compound
1,390
Citations
A Garrido, G Vera, PO Delaye… - European Journal of …, 2021 - Elsevier
Imidazo[1,2-b]pyridazine scaffold represents an important class of heterocyclic nucleus which provides various bioactives molecules. Among them, the successful kinase inhibitor …
Number of citations: 11 www.sciencedirect.com
LZ Bendjeddou, N Loaëc, B Villiers, E Prina… - European Journal of …, 2017 - Elsevier
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized to identify new inhibitors of various eukaryotic kinases, including mammalian and protozoan kinases. Among …
Number of citations: 37 www.sciencedirect.com
L Fan, Z Luo, Y Li, X Liu, J Fan, W Xue, L Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and characterized with spectroscopic analyses. The antifungal activities of these compounds …
Number of citations: 31 www.sciencedirect.com
DR Gehlert, A Cippitelli, A Thorsell, AD Lê… - Journal of …, 2007 - Soc Neuroscience
We describe a novel corticotropin-releasing factor receptor 1 (CRF 1 ) antagonist with advantageous properties for clinical development, and its in vivo activity in preclinical alcoholism …
Number of citations: 260 www.jneurosci.org
S Matsumoto, N Miyamoto, T Hirayama, H Oki… - Bioorganic & medicinal …, 2013 - Elsevier
To identify compounds with potent antitumor efficacy for various human cancers, we aimed to synthesize compounds that could inhibit c-mesenchymal epithelial transition factor (c-Met) …
Number of citations: 66 www.sciencedirect.com
A Bhatt, RK Singh, R Kant - Chem. Biol. Lett, 2016 - researchgate.net
Novel 2-Substituted aryl (or alkyl)-6-(substituted aryl) imidazo [1, 2-b] pyridazine derivatives have been synthesized by the suzuki reaction of 6-chloro-2-substituted aryl (or alkyl) imidazo …
Number of citations: 22 www.researchgate.net
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
B Mao, S Gao, Y Weng, L Zhang, L Zhang - European Journal of Medicinal …, 2017 - Elsevier
ATP-competitive mTOR inhibitors have been studied as potential antitumor agents. Based on the structure-activity relationship of known mTOR inhibitors, a series of novel imidazo[1,2-b]…
Number of citations: 26 www.sciencedirect.com
C Liu, J Lin, R Moslin, JS Tokarski… - ACS Medicinal …, 2019 - ACS Publications
In sharp contrast to a previously reported series of 6-anilino imidazopyridazine based Tyk2 JH2 ligands, 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]…
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.